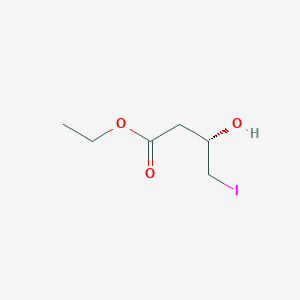

(S)-Ethyl 3-hydroxy-4-iodobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

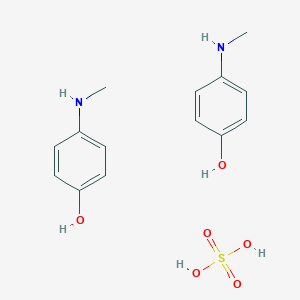

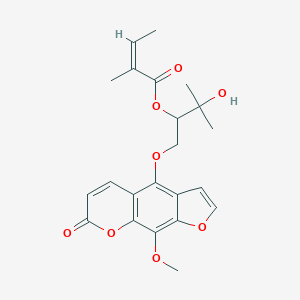

“(S)-Ethyl 3-hydroxy-4-iodobutanoate” is a chemical compound with the CAS Number: 112100-39-7 . It has a molecular weight of 258.06 .

Molecular Structure Analysis

The molecular formula of “(S)-Ethyl 3-hydroxy-4-iodobutanoate” is C6H11IO3 . The structure includes an ethyl group (C2H5), a 3-hydroxy group (-OH), and a 4-iodo group (I), attached to a butanoate backbone.Applications De Recherche Scientifique

Ethyl 2-hydroxy-3-methylbutanoate in Wine : This study by Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. The research focused on the presence of enantiomers in different types of wines and their sensory impact, although it did not directly address (S)-Ethyl 3-hydroxy-4-iodobutanoate (Gammacurta et al., 2018).

Biosynthesis of Optically Pure Esters : Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used in the production of chiral drugs, highlighting the use of biocatalysis for producing such compounds with high enantioselectivity (Ye, Ouyang, & Ying, 2011).

Biocatalytic Synthesis : Ni et al. (2013) discussed the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, another similar compound, indicating the potential of biocatalytic methods in synthesizing enantiopure intermediates (Ni et al., 2013).

Distribution and Impact in Wine : Lytra et al. (2014) studied the distribution and organoleptic impact of ethyl 3-hydroxybutanoate enantiomers in wine. Their research provides insights into the sensory characteristics of similar compounds in different matrices (Lytra et al., 2014).

Biocatalyst Research : Zhao Jin-mei (2008) summarized the synthesis routes and developments of ethyl(R)-2-hydroxy-4-phenylbutanoate using biocatalysts, an approach that may be relevant for the synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate (Zhao Jin-mei, 2008).

Chemical Approaches to Synthesis : You et al. (2013) provided an overview of the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a similar compound, including chemical and enzymatic approaches. This review is relevant for understanding the synthetic strategies that can be applied to related compounds (You, Liu, & Zheng, 2013).

Propriétés

IUPAC Name |

ethyl (3S)-3-hydroxy-4-iodobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CI)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 3-hydroxy-4-iodobutanoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)